molecular formula C23H25NO4 B6231984 3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2137618-26-7

3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B6231984
CAS No.: 2137618-26-7
M. Wt: 379.4
InChI Key:
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Description

3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound characterized by a cyclobutyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Cyclobutyl Group: The cyclobutyl group can be introduced through cyclization reactions involving suitable precursors.

    Introduction of the Fmoc Group: The Fmoc group is commonly introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the cyclobutyl-containing intermediate with the Fmoc-protected amino acid under conditions that promote amide bond formation, such as using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers for peptide coupling reactions and large-scale purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Piperidine is often used to remove the Fmoc group.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Fmoc group makes it particularly useful in solid-phase peptide synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclobutyl-containing amino acids on protein structure and function. It can also serve as a building block for the synthesis of peptide-based inhibitors or probes.

Medicine

Potential medical applications include the development of novel therapeutic agents. The unique structural features of this compound may impart specific biological activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chain structure.

    Cyclobutyl-containing amino acids: These compounds have a cyclobutyl group but may lack the Fmoc protection.

Uniqueness

3-cyclobutyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to the combination of the cyclobutyl group and the Fmoc protecting group. This dual functionality allows for specific applications in peptide synthesis and the study of cyclobutyl-containing peptides.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

2137618-26-7

Molecular Formula

C23H25NO4

Molecular Weight

379.4

Purity

95

Origin of Product

United States

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